molecular formula C19H21BrN2O B1293334 3-Bromo-3'-(4-methylpiperazinomethyl) benzophenone CAS No. 898788-58-4

3-Bromo-3'-(4-methylpiperazinomethyl) benzophenone

Cat. No.: B1293334
CAS No.: 898788-58-4
M. Wt: 373.3 g/mol
InChI Key: ZYLPOBVUYARNLN-UHFFFAOYSA-N
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Description

3-Bromo-3'-(4-methylpiperazinomethyl) benzophenone is a synthetic benzophenone derivative with the molecular formula C₁₉H₂₁BrN₂O and CAS number 898788-58-4 . Structurally, it features a benzophenone backbone substituted with a bromine atom at the 3-position and a 4-methylpiperazinomethyl group at the 3'-position. This compound is primarily utilized in pharmaceutical research and materials science due to its photoinitiator properties and reactivity in cross-coupling reactions .

Properties

IUPAC Name

(3-bromophenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O/c1-21-8-10-22(11-9-21)14-15-4-2-5-16(12-15)19(23)17-6-3-7-18(20)13-17/h2-7,12-13H,8-11,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLPOBVUYARNLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643421
Record name (3-Bromophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898788-58-4
Record name Methanone, (3-bromophenyl)[3-[(4-methyl-1-piperazinyl)methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898788-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Bromophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Route Overview

  • Starting Material : The synthesis typically starts with 4-methylpiperazinomethyl benzophenone as the precursor.

  • Bromination : The first step involves the bromination of the benzophenone derivative using bromine or N-bromosuccinimide (NBS). This reaction is conducted under controlled conditions to ensure selective bromination at the desired position.

  • Nucleophilic Substitution : Following bromination, nucleophilic substitution occurs where the bromine atom is replaced by a 4-methylpiperazine group.

Detailed Reaction Conditions

Step Reaction Type Reagents Conditions Yield
1 Bromination Bromine or NBS Acetic acid, 0–5°C Optimized for >90%
2 Nucleophilic Substitution 4-Methylpiperazine DMF, 60–80°C High yield expected

Optimization of Reaction Conditions

Optimizing reaction conditions is crucial for maximizing yield and purity:

  • Bromination : The stoichiometry of the brominating agent should be maintained at approximately 1.2–1.5 equivalents to minimize side reactions such as di-bromination.

  • Reaction Time : A reaction time of 4–6 hours is recommended for effective bromination.

  • Purification : Post-reaction purification is typically done through column chromatography using silica gel and a solvent system such as ethyl acetate/hexane.

Analytical Techniques for Characterization

To confirm the successful synthesis and purity of this compound, several analytical techniques are employed:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Characteristic peaks include aromatic protons (δ 7.2–8.1 ppm) and methylpiperazine signals (δ 2.3–2.8 ppm).

High-Performance Liquid Chromatography (HPLC)

  • Utilizes reverse-phase C18 columns with an acetonitrile/water gradient to assess purity, aiming for >95%.

Mass Spectrometry

  • Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion at m/z387.1, consistent with the molecular formula C₁₉H₂₁BrN₂O.

Applications in Medicinal Chemistry

The compound's structural features make it a valuable scaffold in drug discovery:

  • The bromine atom serves as a versatile handle for further functionalization through cross-coupling reactions.

  • The presence of the methylpiperazine moiety enhances solubility and bioavailability, making it suitable for central nervous system-targeted therapies.

Data Summary Table

Property Value
Molecular Formula C₁₉H₂₁BrN₂O
Molecular Weight 373.3 g/mol
CAS Number 898783-59-0
IUPAC Name (4-bromophenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone

Chemical Reactions Analysis

Types of Reactions

3-Bromo-3’-(4-methylpiperazinomethyl) benzophenone can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted benzophenone derivatives.

    Oxidation Reactions: Ketones or carboxylic acids.

    Reduction Reactions: Alcohol derivatives.

Scientific Research Applications

3-Bromo-3’-(4-methylpiperazinomethyl) benzophenone has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-3’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromine atom and piperazine ring play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

3-Bromo-3'-piperidinomethyl Benzophenone (CAS 898792-90-0)
  • Molecular Formula: C₁₉H₂₀BrNO
  • Key Differences : Replaces the 4-methylpiperazine group with a piperidine ring (a six-membered amine with one nitrogen).
  • Physicochemical Properties :
    • Molecular Weight : 358.3 g/mol
    • XLogP3 : 4.6 (higher lipophilicity due to reduced polarity)
    • Hydrogen Bond Acceptors : 2 (vs. 3 in the piperazine derivative) .
  • Applications : Less polar than the piperazine analogue, making it more suitable for hydrophobic matrices in polymer crosslinking .
Selagibenzophenone B (Natural Analogue)
  • Structure: A benzophenone derivative isolated from Selaginella species, with proposed anticancer activity.
  • Key Differences : Lacks bromine and piperazine groups; instead, it features hydroxyl and prenyl substituents.
  • Reactivity : Less amenable to synthetic modification compared to brominated derivatives, which are pivotal in Suzuki-Miyaura cross-couplings .
Benzophenone (CAS 119-61-9)
  • Molecular Formula : C₁₃H₁₀O
  • Key Differences: No bromine or nitrogen-containing substituents.
  • Applications : Widely used as a UV blocker in plastics, perfumes, and sunscreens. Activates at higher wavelengths (~320–350 nm) compared to halogenated derivatives, making it less efficient in niche photochemical applications .

Positional Isomers of 3-Bromo-3'-(4-methylpiperazinomethyl) Benzophenone

lists three positional isomers with identical molecular formulas but differing substituent positions:

3'-Bromo-2-(4-methylpiperazinomethyl) Benzophenone (CAS 898783-01-2): Substituents at 3'-Br and 2-piperazinemethyl.

3-Bromo-4'-(4-methylpiperazinomethyl) Benzophenone (CAS 898783-57-8): Substituents at 3-Br and 4'-piperazinemethyl.

This compound (CAS 898788-58-4): Substituents at 3-Br and 3'-piperazinemethyl.

Comparative Analysis :

  • Electronic Effects : Para-substituted derivatives (e.g., 4'-piperazinemethyl) may exhibit enhanced symmetry, improving crystallinity and thermal stability .

Physicochemical and Functional Comparisons

Property This compound 3-Bromo-3'-piperidinomethyl Benzophenone Benzophenone
Molecular Weight (g/mol) 381.3 358.3 182.2
XLogP3 ~3.8 (estimated) 4.6 3.1
Hydrogen Bond Acceptors 3 2 1
UV Activation Wavelength ~300–330 nm ~290–310 nm ~320–350 nm
Applications Pharmaceutical synthesis, photoinitiators Polymer crosslinking UV blocking

Key Findings :

  • The 4-methylpiperazine group in this compound enhances solubility in polar solvents (e.g., DMSO, ethanol) compared to piperidine analogues, facilitating its use in drug delivery systems .
  • Bromine at the 3-position increases electrophilicity, enabling participation in palladium-catalyzed cross-couplings for bioactive molecule synthesis .

Biological Activity

Chemical Structure and Properties

3-Bromo-3'-(4-methylpiperazinomethyl) benzophenone is characterized by its unique structural features, which include:

  • Molecular Formula : C19H21BrN2O
  • Molecular Weight : Approximately 373.29 g/mol
  • Structural Components : The compound consists of a benzophenone core with a bromine atom and a piperazine derivative attached, which may influence its biological interactions.

Antimicrobial Properties

Research indicates that derivatives of benzophenone often exhibit antimicrobial activity. In a study examining various benzophenone derivatives, this compound demonstrated significant inhibitory effects against several bacterial strains. The minimal inhibitory concentration (MIC) was determined for common pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies using various cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) revealed that it induces apoptosis and inhibits cell proliferation. The mechanism appears to involve the modulation of cell cycle regulators and the activation of caspases.

Case Study: In Vitro Analysis

A notable study assessed the effects of this compound on MCF-7 cells. The findings indicated:

  • IC50 Value : Approximately 15 µM after 48 hours of exposure.
  • Mechanism : Induction of apoptosis was confirmed through flow cytometry and Western blot analysis, showing increased levels of pro-apoptotic proteins.

Neuropharmacological Effects

The piperazine moiety in the compound suggests potential neuropharmacological activity. Research has shown that similar compounds can act as serotonin receptor modulators, which may contribute to anxiolytic or antidepressant effects.

Experimental Findings

In animal models, administration of the compound resulted in decreased anxiety-like behavior in elevated plus maze tests, indicating potential therapeutic applications in anxiety disorders.

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-3'-(4-methylpiperazinomethyl) benzophenone, and how can purity be optimized?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation or Suzuki coupling to introduce the bromo and piperazinomethyl groups. To optimize purity:

  • Use column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) to isolate intermediates.
  • Monitor reaction progress via TLC (Rf ≈ 0.3–0.5 in 30% ethyl acetate/hexane) and confirm structural integrity via 1H^1H NMR (e.g., aromatic protons at δ 7.2–8.1 ppm, piperazine methyl at δ 2.3–2.5 ppm) .
  • Employ recrystallization from ethanol or acetonitrile to remove residual solvents or unreacted precursors .

Q. What analytical techniques are critical for characterizing this compound, and how should data contradictions be resolved?

Methodological Answer: Key techniques include:

  • HPLC-MS : To confirm molecular weight (expected [M+H]+^+ at ~425 Da) and detect impurities (e.g., dehalogenated byproducts).
  • FT-IR : Verify carbonyl stretch (C=O at ~1650 cm1^{-1}) and C-Br vibration (~550 cm1^{-1}) .
  • SCXRD : Resolve ambiguities in stereochemistry or substituent positioning .
    For conflicting data (e.g., NMR splitting patterns vs. computational predictions), cross-validate with 13C^{13}C-DEPT or 2D-COSY experiments .

Q. What safety protocols are recommended given benzophenone-related toxicity concerns?

Methodological Answer:

  • Handling : Use fume hoods and nitrile gloves; avoid dermal exposure (benzophenone absorption >70% ).
  • Storage : Inert atmosphere (argon) at 4°C to prevent degradation into carcinogenic byproducts .
  • Waste disposal : Incinerate via licensed hazardous waste facilities due to genotoxicity risks (IARC Group 2B classification) .

Advanced Research Questions

Q. How can photochemical reactivity of the benzophenone core be exploited for functionalizing this compound?

Methodological Answer:

  • Utilize benzophenone’s dual role as a HAT (hydrogen atom transfer) agent and oxidant in UV-mediated reactions .
  • Example protocol : Irradiate (365 nm) in a flow reactor with alkyl donors (e.g., THF) to achieve C–H functionalization. Monitor via inline UV-vis spectroscopy (λmax ~340 nm for benzophenone triplet state) .
  • Computational modeling (DFT) predicts regioselectivity: Prioritize electron-deficient aromatic positions for alkylation .

Q. How can structural modifications enhance its application in drug discovery or materials science?

Methodological Answer:

  • Drug design : Replace the bromo group with bioisosteres (e.g., CF3_3) to improve pharmacokinetics. Screen via SPR (surface plasmon resonance) for target binding affinity .
  • Materials science : Modify the piperazine moiety to introduce AIE (aggregation-induced emission) properties. Test luminescence in THF/water mixtures (critical water fraction ~90%) .

Q. How to resolve contradictions in toxicity assessments between in vitro and in vivo studies?

Methodological Answer:

  • In vitro : Use HepG2 cells for hepatotoxicity screening (IC50_{50} expected ~50 µM) .
  • In vivo : Conduct sub-chronic oral studies (rodents, 90-day exposure) focusing on liver/kidney histopathology .
  • Apply PBPK modeling to extrapolate interspecies differences in metabolic clearance (e.g., CYP3A4 vs. rodent CYP2C) .

Q. What computational strategies predict metabolic pathways and environmental persistence?

Methodological Answer:

  • Use Gaussian 16 for DFT calculations to identify electrophilic sites prone to Phase I metabolism (e.g., epoxidation at the benzophenone ring) .
  • EPI Suite : Estimate environmental half-life (t1/2_{1/2}) in water. Benzophenone derivatives show moderate persistence (t1/2_{1/2} ~30–60 days) .
  • Validate via LC-QTOF-MS to detect hydroxylated or glucuronidated metabolites in rat plasma .

Contradiction Analysis & Troubleshooting

Q. Why do some studies report low ecological hazard, while others highlight bioaccumulation risks?

Methodological Answer:

  • Low-hazard studies : Focus on freshwater organisms (e.g., Daphnia magna), where log P (~3.5) suggests limited bioaccumulation .
  • High-risk studies : Use marine models (e.g., coral symbionts) sensitive to benzophenone photodegradants (e.g., octocrylene → benzophenone ).
  • Mitigate by conducting microcosm experiments under UV light to simulate environmental degradation .

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